molecular formula C5H8O3 B7721392 2-Hydroxyethyl acrylate CAS No. 26403-58-7

2-Hydroxyethyl acrylate

Cat. No. B7721392
Key on ui cas rn: 26403-58-7
M. Wt: 116.11 g/mol
InChI Key: OMIGHNLMNHATMP-UHFFFAOYSA-N
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Patent
US09206117B2

Procedure details

Into a 1-liter separable flask were put 232 parts (2 mol) of 2-hydroxyethyl acrylate (manufactured by Nippon Shokubai, trade name: BHEA), 222 parts (1 mol) of isophorone diisocyanate and 0.09 parts of hydroquinone monomethyl ether. With stirring, air was introduced into the liquid through a glass tube, and the liquid temperature was made to be 70° C. Thereto was added 0.09 parts of dibutyltin dilaurate and while the reaction temperature was adjusted to be between 70 and 80° C., reaction was performed for 6 hours to give a urethane acrylate of isophorone diisocyanate and 2-hydroxyethyl acrylate.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH2:7][OH:8])(=[O:4])[CH:2]=[CH2:3].[O:9]=[C:10]=[N:11][CH:12]1[CH2:21][C:20]([CH3:23])([CH3:22])[CH2:19][C:14]([CH3:24])([CH2:15][N:16]=[C:17]=[O:18])[CH2:13]1.COC1C=CC(O)=CC=1.C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC>>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[NH2:11][C:1]([O:5][CH2:6][CH3:7])=[O:4].[O:9]=[C:10]=[N:11][CH:12]1[CH2:21][C:20]([CH3:23])([CH3:22])[CH2:19][C:14]([CH3:24])([CH2:15][N:16]=[C:17]=[O:18])[CH2:13]1.[C:1]([O:5][CH2:6][CH2:7][OH:8])(=[O:4])[CH:2]=[CH2:3] |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
C(C=C)(=O)OCCO
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1-liter separable flask were put
ADDITION
Type
ADDITION
Details
air was introduced into the liquid through a glass tube
CUSTOM
Type
CUSTOM
Details
to be 70° C
CUSTOM
Type
CUSTOM
Details
to be between 70 and 80° C.
CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C=C)(=O)O.NC(=O)OCC
Name
Type
product
Smiles
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
Name
Type
product
Smiles
C(C=C)(=O)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09206117B2

Procedure details

Into a 1-liter separable flask were put 232 parts (2 mol) of 2-hydroxyethyl acrylate (manufactured by Nippon Shokubai, trade name: BHEA), 222 parts (1 mol) of isophorone diisocyanate and 0.09 parts of hydroquinone monomethyl ether. With stirring, air was introduced into the liquid through a glass tube, and the liquid temperature was made to be 70° C. Thereto was added 0.09 parts of dibutyltin dilaurate and while the reaction temperature was adjusted to be between 70 and 80° C., reaction was performed for 6 hours to give a urethane acrylate of isophorone diisocyanate and 2-hydroxyethyl acrylate.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH2:7][OH:8])(=[O:4])[CH:2]=[CH2:3].[O:9]=[C:10]=[N:11][CH:12]1[CH2:21][C:20]([CH3:23])([CH3:22])[CH2:19][C:14]([CH3:24])([CH2:15][N:16]=[C:17]=[O:18])[CH2:13]1.COC1C=CC(O)=CC=1.C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC>>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[NH2:11][C:1]([O:5][CH2:6][CH3:7])=[O:4].[O:9]=[C:10]=[N:11][CH:12]1[CH2:21][C:20]([CH3:23])([CH3:22])[CH2:19][C:14]([CH3:24])([CH2:15][N:16]=[C:17]=[O:18])[CH2:13]1.[C:1]([O:5][CH2:6][CH2:7][OH:8])(=[O:4])[CH:2]=[CH2:3] |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
C(C=C)(=O)OCCO
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1-liter separable flask were put
ADDITION
Type
ADDITION
Details
air was introduced into the liquid through a glass tube
CUSTOM
Type
CUSTOM
Details
to be 70° C
CUSTOM
Type
CUSTOM
Details
to be between 70 and 80° C.
CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C=C)(=O)O.NC(=O)OCC
Name
Type
product
Smiles
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
Name
Type
product
Smiles
C(C=C)(=O)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09206117B2

Procedure details

Into a 1-liter separable flask were put 232 parts (2 mol) of 2-hydroxyethyl acrylate (manufactured by Nippon Shokubai, trade name: BHEA), 222 parts (1 mol) of isophorone diisocyanate and 0.09 parts of hydroquinone monomethyl ether. With stirring, air was introduced into the liquid through a glass tube, and the liquid temperature was made to be 70° C. Thereto was added 0.09 parts of dibutyltin dilaurate and while the reaction temperature was adjusted to be between 70 and 80° C., reaction was performed for 6 hours to give a urethane acrylate of isophorone diisocyanate and 2-hydroxyethyl acrylate.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH2:7][OH:8])(=[O:4])[CH:2]=[CH2:3].[O:9]=[C:10]=[N:11][CH:12]1[CH2:21][C:20]([CH3:23])([CH3:22])[CH2:19][C:14]([CH3:24])([CH2:15][N:16]=[C:17]=[O:18])[CH2:13]1.COC1C=CC(O)=CC=1.C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC>>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[NH2:11][C:1]([O:5][CH2:6][CH3:7])=[O:4].[O:9]=[C:10]=[N:11][CH:12]1[CH2:21][C:20]([CH3:23])([CH3:22])[CH2:19][C:14]([CH3:24])([CH2:15][N:16]=[C:17]=[O:18])[CH2:13]1.[C:1]([O:5][CH2:6][CH2:7][OH:8])(=[O:4])[CH:2]=[CH2:3] |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
C(C=C)(=O)OCCO
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1-liter separable flask were put
ADDITION
Type
ADDITION
Details
air was introduced into the liquid through a glass tube
CUSTOM
Type
CUSTOM
Details
to be 70° C
CUSTOM
Type
CUSTOM
Details
to be between 70 and 80° C.
CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C=C)(=O)O.NC(=O)OCC
Name
Type
product
Smiles
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
Name
Type
product
Smiles
C(C=C)(=O)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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